6-Bromohexylphosphonic acid
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Overview
Description
6-Bromohexylphosphonic acid is a chemical compound with the molecular formula C6H14BrO3P and a molecular weight of 245.05 g/mol . It is an alkyl chain-based linker commonly used in the synthesis of proteolysis targeting chimeras (PROTACs) . PROTACs are bifunctional molecules that leverage the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromohexylphosphonic acid typically involves the reaction of hexylphosphonic acid with bromine under controlled conditions . The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to maximize efficiency and minimize waste .
Chemical Reactions Analysis
Types of Reactions: 6-Bromohexylphosphonic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Oxidation and Reduction Reactions: The phosphonic acid group can undergo oxidation to form phosphonic acid derivatives or reduction to form phosphine derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alcohols.
Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide or reducing agents like lithium aluminum hydride are used under controlled conditions.
Major Products Formed:
Substitution Reactions: Products include azidohexylphosphonic acid, thiolhexylphosphonic acid, and alkoxyhexylphosphonic acid.
Oxidation and Reduction Reactions: Products include phosphonic acid derivatives and phosphine derivatives.
Scientific Research Applications
6-Bromohexylphosphonic acid has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 6-Bromohexylphosphonic acid in PROTACs involves the formation of a bifunctional molecule that binds to both an E3 ubiquitin ligase and a target protein . This binding facilitates the ubiquitination and subsequent degradation of the target protein by the proteasome . The molecular targets and pathways involved include the ubiquitin-proteasome system and specific protein-protein interactions .
Comparison with Similar Compounds
- 6-Chlorohexylphosphonic acid
- 6-Iodohexylphosphonic acid
- 6-Fluorohexylphosphonic acid
Comparison: 6-Bromohexylphosphonic acid is unique due to its bromine atom, which provides distinct reactivity compared to its chloro, iodo, and fluoro counterparts . The bromine atom is more reactive in substitution reactions, making this compound a versatile linker in the synthesis of PROTACs .
Properties
IUPAC Name |
6-bromohexylphosphonic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14BrO3P/c7-5-3-1-2-4-6-11(8,9)10/h1-6H2,(H2,8,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCUMTUOIJWOTCQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCBr)CCP(=O)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14BrO3P |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: How does 6-bromohexylphosphonic acid interact with titania nanoparticles and what are the downstream effects of this interaction?
A1: this compound acts as an apolar coupling agent and binds covalently to the surface of titania (TiO2) nanoparticles. [] This covalent binding is confirmed through Fourier-transform infrared spectroscopy (FTIR) and 31P solid-state cross-polarization magic angle spinning nuclear magnetic resonance (CP-MAS NMR) analyses. []
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